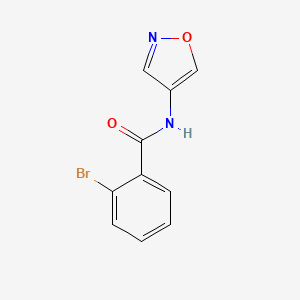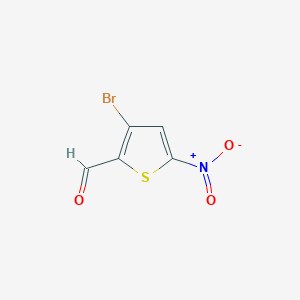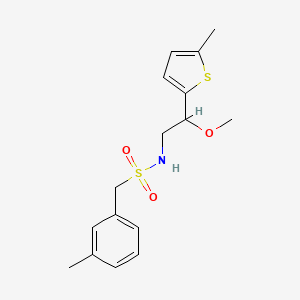
3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one” is a compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is also known by its English name in the CAS (Chemical Abstracts Service) registry .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
Catalysis and Synthesis Applications
- Selective Cyclization Reactions : The compound is used in selective cyclization reactions for synthesizing polysubstituted imidazole and pyrrole derivatives (Dai et al., 2016).
- Enantioselective Synthesis : It plays a role in the enantioselective synthesis of poly-substituted 3,4-dihydro-2H-pyrans, significant in creating biologically active compounds (Guan et al., 2019).
- Oxa-Pictet-Spengler Cyclization : This chemical is involved in oxa-Pictet-Spengler cyclizations leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles, indicating its importance in forming complex organic structures (Zhang et al., 2005).
Multicomponent Reaction Applications
- Tandem Enantiomeric Enrichment : Used in catalytic asymmetric multi-component reactions for creating tetracyclic indolines, a core structure in many pharmaceuticals (Kuang et al., 2018).
- Sonochemistry in Domino Reactions : Employed in sonochemistry for synthesizing functionally diversified dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions, highlighting its role in green chemistry (Borah et al., 2022).
Pharmaceutical and Biological Activity
- Pharmacophore Model for Monoamine Transporters : This compound forms the basis for developing a pharmacophore model for high-affinity interaction with dopamine, serotonin, and norepinephrine transporters (Zhang et al., 2006).
- Metal Complexes and Biological Activity : It is used in synthesizing metal complexes with potential biological activities (Al‐Hamdani & Al Zoubi, 2015).
Photoluminescent Properties
- Synthesis of Photoluminescent Compounds : The compound is involved in reactions leading to photoluminescent properties, indicating its utility in materials science (Ding et al., 2017).
Green Chemistry
- Eco-Friendly Pseudo-Multicomponent Reaction : Demonstrated in the synthesis of bis(indol-3-yl)indolin-2-ones and acenaphthylen-1(2H)-one derivatives, showcasing its compatibility with eco-friendly chemical processes (Brahmachari & Banerjee, 2014).
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(Tetrahydro-2H-pyran-4-yl)indolin-2-one”, as an indole derivative, may also hold potential for future research and development in various fields of study.
properties
IUPAC Name |
3-(oxan-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12(9-5-7-16-8-6-9)10-3-1-2-4-11(10)14-13/h1-4,9,12H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNZNWUQHBSHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)

![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)
![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)

![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)
